molecular formula C11H9BrClNO3 B11203160 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B11203160
M. Wt: 318.55 g/mol
InChI Key: KTMIIWZDKYVRIQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the bromination and chlorination of a phenyl ring followed by the formation of a pyrrolidine ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring may enhance its binding affinity to these targets, while the pyrrolidine ring and carboxylic acid group contribute to its overall chemical reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-4-carboxylic acid
  • 1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-sulfonic acid

Uniqueness

1-(4-Bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, as well as the presence of the carboxylic acid group on the pyrrolidine ring

Properties

Molecular Formula

C11H9BrClNO3

Molecular Weight

318.55 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H9BrClNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)

InChI Key

KTMIIWZDKYVRIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Br)Cl)C(=O)O

Origin of Product

United States

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